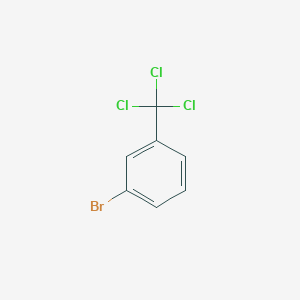

1-Bromo-3-(trichloromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

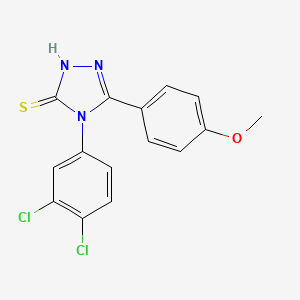

“1-Bromo-3-(trichloromethyl)benzene” is a chemical compound with the molecular formula C7H4BrCl3 . It has an average mass of 274.370 Da and a monoisotopic mass of 271.856201 Da . The compound is part of the benzene family, which are aromatic hydrocarbons .

Synthesis Analysis

The synthesis of “this compound” could involve various methods. One common method for synthesizing polysubstituted benzenes involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This method allows the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered benzene ring with a bromine atom and a trichloromethyl group attached to it . The compound’s structure can be represented by the SMILES notation: ClC(Cl)(Cl)c1cc(Br)ccc1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.7±0.1 g/cm3, a boiling point of 263.6±35.0 °C at 760 mmHg, and a flash point of 134.9±16.0 °C . It also has a molar refractivity of 53.0±0.3 cm3 .科学的研究の応用

Organometallic Synthesis

1-Bromo-3-(trichloromethyl)benzene has been used as a starting material in the organometallic synthesis. It is instrumental in the preparation of compounds with ferrocene units through palladium-catalyzed cross-coupling reactions. Such compounds exhibit chemically reversible oxidations, indicating potential applications in electrochemical devices and as redox-active materials (Fink et al., 1997).

Material Science and Coordination Chemistry

In material science and coordination chemistry, 1-Bromo-3,5-bis(trifluoromethyl)benzene has shown to be a versatile starting material. This compound facilitates the synthesis of various organometallic intermediates, contributing to the development of materials with specific catalytic and electronic properties (Porwisiak & Schlosser, 1996). Additionally, novel zinc(II) coordination polymers derived from this compound exhibit selective sorption and fluorescence sensing capabilities, suggesting applications in gas storage and sensing technologies (Hua et al., 2015).

Catalysis and Chemical Transformations

The compound's derivatives have been explored as catalysts in chemical transformations. For example, 1,3,5-Tris(hydrogensulfato) benzene, derived from related compounds, has been employed as an efficient catalyst for the synthesis of bis(pyrazol-5-ols), demonstrating the compound's role in facilitating organic synthesis processes with eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

特性

IUPAC Name |

1-bromo-3-(trichloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROWRDDTFZTQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)

![1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2718476.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-2-pyrrolidinone](/img/structure/B2718477.png)

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)

![2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2718480.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2718492.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)

![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)